molecular formula C13H11NO3S B3009348 3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid CAS No. 905381-13-7

3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid

Cat. No.: B3009348
CAS No.: 905381-13-7
M. Wt: 261.3
InChI Key: FWDYCKGQFTUESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid is a compound that features a thiophene ring substituted with a methyl group and a benzoic acid moiety. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cycloaddition of 1,4-dithiane-2,5-diol with ynals to produce substituted thiophene derivatives . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale cycloaddition reactions and subsequent functional group modifications. The use of environmentally benign reagents and catalysts is emphasized to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The benzoic acid moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-[(5-methylthiophene-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-8-5-6-11(18-8)12(15)14-10-4-2-3-9(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDYCKGQFTUESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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